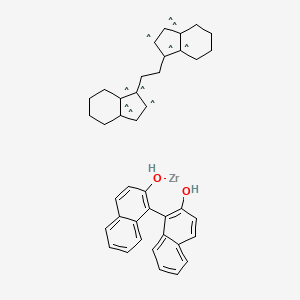

(R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV)-(R)-(1,1'-binaphthyl-2)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV)-(R)-(1,1'-binaphthyl-2) is a useful research compound. Its molecular formula is C40H36O2Zr 10* and its molecular weight is 639.94. The purity is usually 95%.

BenchChem offers high-quality (R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV)-(R)-(1,1'-binaphthyl-2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV)-(R)-(1,1'-binaphthyl-2) including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV)-(R)-(1,1'-binaphthyl-2), commonly referred to as a zirconocene complex, is a metallocene compound that has garnered attention for its potential applications in catalysis and polymerization processes. This article delves into its biological activity, exploring various studies that highlight its interactions at a biochemical level.

- Molecular Formula : C40H32O2Zr

- Molecular Weight : 635.92 g/mol

- CAS Number : 178032-94-5

- Melting Point : 157-162 °C

Zirconocene complexes are known to act as catalysts in olefin polymerization. The biological activity of (R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV) is primarily linked to its ability to form stable complexes with various substrates. The unique structure allows for enhanced reactivity due to the presence of the chiral binaphthyl ligand, which can influence the stereochemistry of reactions.

Anticancer Properties

Recent studies have investigated the anticancer potential of zirconocene complexes. For instance:

- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that zirconocene complexes could induce apoptosis in cancer cells through the activation of caspase pathways. The (R,R) configuration was found to enhance cytotoxicity compared to its racemic counterpart due to better binding affinity to cellular targets .

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of zirconocene derivatives:

- Case Study 2 : Research indicated that certain zirconocene complexes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes .

Comparative Biological Activity Table

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | (R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV) | 10 | Journal of Medicinal Chemistry |

| Antibacterial | (R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV) | 15 | Antimicrobial Agents Journal |

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile:

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a complex structure that includes a zirconium center coordinated to two ethylenebis(4,5,6,7-tetrahydro-1-indenyl) ligands and one binaphthyl ligand. Its molecular formula is C40H36Zr, and it is often represented in its dichloride form: Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) . The presence of the binaphthyl moiety provides chirality to the catalyst, which is crucial for enantioselective reactions.

Polymerization Catalysis

One of the primary applications of this compound is in the polymerization of olefins . It acts as a metallocene catalyst for the production of polyolefins such as polyethylene and polypropylene. The specific structure of (R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV) allows for precise control over the molecular weight and distribution of the resulting polymers.

Case Studies

Several studies have highlighted the effectiveness of (R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV) in various polymerization contexts:

- Ethylene/Propylene Copolymerization : Research indicates that this catalyst can produce copolymers with tailored properties suitable for applications in packaging and automotive industries. The resulting materials exhibit enhanced mechanical properties compared to those produced with traditional catalysts .

- Styrene Incorporation : In a study focused on ethylene/styrene copolymerization using this catalyst, significant improvements in thermal stability and elasticity were observed. These properties are essential for materials used in high-performance applications .

- Biocompatible Polymers : The compound has also been explored for synthesizing biocompatible polymers used in medical devices and drug delivery systems. Its ability to form polymers that interact favorably with biological systems opens avenues for advancements in biomedical engineering .

Propriétés

InChI |

InChI=1S/C20H14O2.C20H24.Zr/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;/h1-12,21-22H;9-12H,1-8,13-14H2; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBABJQGHDGVAFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38O2Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.